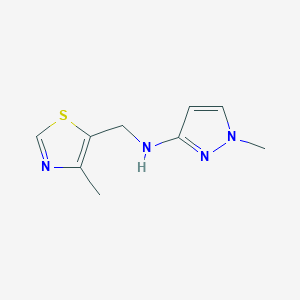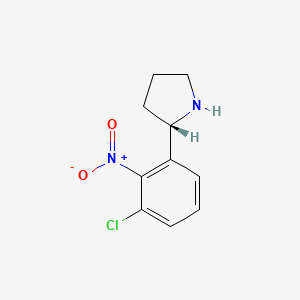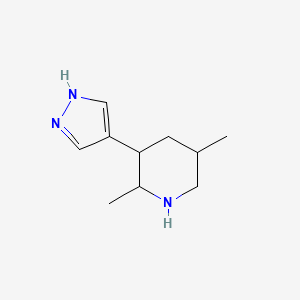
2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpiperidine with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions: 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
2,5-Dimethyl-1H-pyrazole: Similar in structure but lacks the piperidine ring.
3-(1H-pyrazol-4-yl)piperidine: Similar but without the dimethyl substitution.
2,5-Dimethylpiperidine: Lacks the pyrazole moiety.
Uniqueness: 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine is unique due to the combination of both piperidine and pyrazole rings, which provides a versatile scaffold for various applications. The dimethyl substitution enhances its chemical reactivity and potential for functionalization.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-7-3-10(8(2)11-4-7)9-5-12-13-6-9/h5-8,10-11H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
LSWYLVMCKIGGIL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(NC1)C)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
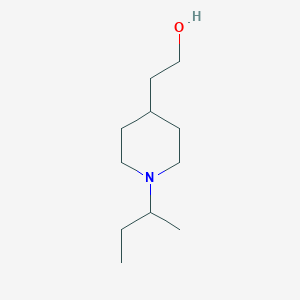

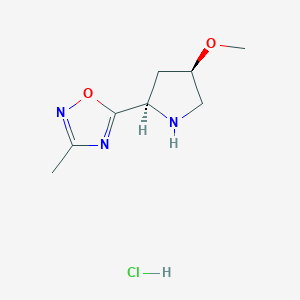

![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
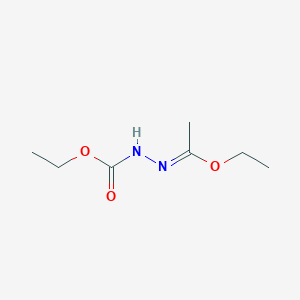
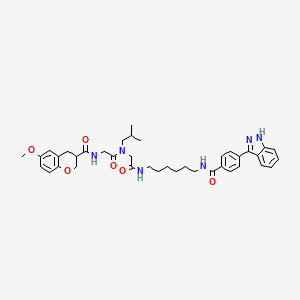
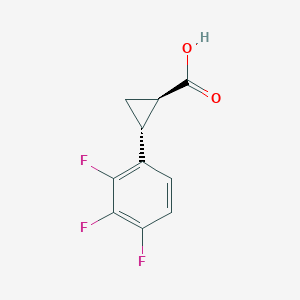
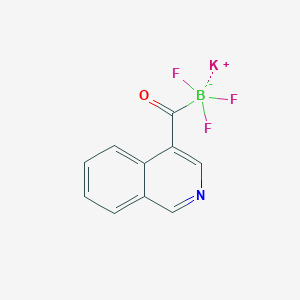
![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
